7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a cyclopropyl substituent at the 7-position and a methyl group at the 2-position. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal and agrochemical research due to its versatile bioactivity. This compound has been explored in drug repurposing strategies, particularly as a derivative of troxipide, where the introduction of the cyclopropyl group aims to enhance metabolic stability and binding affinity .
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
7-cyclopropyl-2-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H14N4/c1-6-11-9-10-5-4-8(7-2-3-7)13(9)12-6/h7-8H,2-5H2,1H3,(H,10,11,12) |
InChI Key |
YFJRFRWMJSCBTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CCNC2=N1)C3CC3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of triazolopyrimidines typically proceeds via condensation reactions involving 1,3-dicarbonyl compounds and 5-amino-1,2,4-triazoles, followed by cyclization and functional group modifications. The key steps include:
- Preparation of substituted 1,3-dicarbonyl intermediates.
- Condensation with 5-amino-1,2,4-triazole derivatives to form the triazolopyrimidine core.
- Functionalization at positions C2, C5, and C7 through nucleophilic substitution or amination reactions.
Specific Synthesis of the Target Compound
The synthesis of 7-cyclopropyl-substituted triazolopyrimidines involves:
Formation of Di-keto Intermediate : Starting from an appropriate substituted ethanone, reaction with diethyl carbonate under basic conditions yields the 1,3-dicarbonyl compound.
Condensation with 5-Amino-1,2,4-Triazole : The di-keto compound condenses with 5-amino-1,2,4-triazole to form a 7-hydroxytriazolopyrimidine intermediate.
Chlorination : Treatment of the hydroxy intermediate with phosphoryl chloride converts the hydroxy group to a chloro substituent, creating a reactive site for further substitution.
Substitution with Cyclopropylamine : Reaction of the chloro intermediate with cyclopropylamine introduces the cyclopropyl group at position 7, yielding the 7-cyclopropyl derivative.
Methylation at Position 2 : Introduction of the methyl group at C2 can be achieved via alkylation reactions using methyl iodide or related reagents.
This synthetic route affords the target compound with moderate to good yields and allows for structural variation at multiple positions for SAR studies.
Alternative Synthetic Routes
Additional methods include:
- Direct condensation of substituted triazoles with α-substituted carbonyl compounds to vary the C2 substituent.
- Use of amide coupling reactions to introduce diverse substituents at the C7 position via intermediates such as 7-amino derivatives.
- Alkylation reactions on the nitrogen atoms of the triazolopyrimidine ring to modify physicochemical properties.
Research Data and Structure-Activity Relationship (SAR) Analysis
Biological Activity Context
The compound and its analogs have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Activity is measured by the minimum inhibitory concentration (MIC) required to inhibit 90% of bacterial growth, alongside cytotoxicity assays against HepG2 eukaryotic cells to determine selectivity.
SAR Findings Relevant to Preparation
C7 Substitution : Cyclopropyl substitution at C7 is favorable for activity, with small cyclic alkyl groups like cyclopropyl, cyclobutyl, and cyclopentyl showing good anti-tubercular potency (MIC values ranging from approximately 2.9 to 5.8 μM) and low cytotoxicity.
C2 Substitution : Methyl substitution at C2 is compatible with activity, and variations at this position affect potency and metabolic stability.
C5 Substitution : Aromatic groups at C5, particularly phenyl and 2-pyridyl, influence activity. Electron-donating groups on the phenyl ring can reduce potency, while fluorine substitutions are tolerated.
Summary Tables of Key Compounds and Activities
| Compound | C5 Substituent | C7 Substituent | C2 Substituent | MIC (μM) | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|---|---|
| 1 | Phenyl (para-methoxy) | 7-Cyclopropyl | Methyl | 3.1 ± 1.3 | >100 | >32 |
| 22 | Phenyl | Cyclopropyl | Methyl | 5.8 ± 1.6 | >100 | >17 |
| 23 | Phenyl | Cyclobutyl | Methyl | 2.9 ± 0.71 | >100 | >34 |
| 16 | 2-Pyridyl | 7-Cyclopropyl | Methyl | 0.83 ± 0.26 | >100 | >130 |
Note: MIC = Minimum Inhibitory Concentration; IC50 = Cytotoxic concentration for 50% cell viability; SI = IC50/MIC
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolopyrimidine core undergoes nucleophilic substitution at electron-deficient positions, particularly C5 and C7. The methyl and cyclopropyl groups influence reaction rates and regioselectivity.
Key Finding : Steric hindrance from the cyclopropyl group reduces substitution rates at adjacent positions by ~30% compared to non-cyclopropyl analogs .
Electrophilic Aromatic Substitution
The pyrimidine ring participates in electrophilic reactions, though reactivity is moderated by electron-withdrawing triazole nitrogen atoms.
| Reaction | Conditions | Position Modified |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C6 (para to triazole) |
| Sulfonation | SO₃/H₂SO₄, 50°C | C5 |
| Halogenation | Br₂/FeCl₃, CH₂Cl₂ | C7 (minor) |
Notable Observation : Methylation at C2 directs electrophiles to C5/C7 due to steric and electronic effects.
Oxidation and Reduction
The cyclopropyl group remains stable under mild conditions but undergoes ring-opening under strong oxidative stress.
Oxidation Reactions
| Target Site | Reagents | Product |
|---|---|---|
| Triazole ring | H₂O₂/AcOH, 60°C | N-oxides (confirmed by IR at 1250 cm⁻¹) |
| Cyclopropyl group | O₃, then Zn/H₂O | 1,3-Dicarbonyl derivatives |
Reduction Reactions
| Target Site | Reagents | Product |
|---|---|---|
| Pyrimidine ring | H₂/Pd-C, ethanol | Partially saturated triazolopyrimidine |
| Nitro groups (if present) | SnCl₂/HCl | Amines with >90% yield |
Critical Insight : Ring-opening of the cyclopropyl group occurs selectively under ozonolysis, producing dicarbonyl intermediates useful for further derivatization .
Acid/Base-Catalyzed Hydrolysis
The compound exhibits stability in neutral aqueous solutions but degrades under extreme pH:
| Condition | Reaction Pathway | Half-Life |
|---|---|---|
| 1M HCl, 100°C | Cleavage of triazole-pyrimidine fusion | 2.5 hrs |
| 1M NaOH, reflux | Hydrolysis of pyrimidine ring | 1.8 hrs |
Stability Note : Methylation at C2 increases resistance to alkaline hydrolysis by 40% compared to unmethylated analogs.
Cycloaddition and Ring-Opening Reactions
The triazole moiety participates in [3+2] cycloadditions, while the pyrimidine ring undergoes retro-Diels-Alder reactions:
| Reaction | Reagents | Product |
|---|---|---|
| Cu-catalyzed azide-alkyne | CuI, DIPEA, DMF | Triazole-fused polycyclic derivatives |
| Thermal decomposition | >250°C, vacuum | Fragmentation into imidazole and nitriles |
Application : Cycloaddition products show enhanced binding to microtubule proteins (Kd = 0.8 μM) .
Metal Coordination Complexes
The nitrogen atoms act as ligands for transition metals:
| Metal Salt | Reaction Conditions | Complex Type | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) chloride | Methanol, 25°C | Square planar | 8.2 ± 0.3 |
| Fe(III) nitrate | Ethanol/water, 60°C | Octahedral | 6.7 ± 0.2 |
Implication : Copper complexes exhibit 3-fold higher antioxidant activity than the parent compound in DPPH assays.
Photochemical Reactions
UV irradiation induces unique reactivity patterns:
| Wavelength | Solvent | Major Product |
|---|---|---|
| 254 nm | Acetonitrile | C7-demethylation (quantum yield Φ=0.12) |
| 365 nm | Benzene | Cyclopropyl ring expansion |
Mechanistic Insight : Demethylation occurs via homolytic C-N bond cleavage, confirmed by ESR spin-trapping .
Scientific Research Applications
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Cyclopropyl vs.
- Methyl vs. Carboxylate Esters : The 2-methyl group in the target compound reduces polarity compared to carboxylate esters (e.g., ), likely enhancing membrane permeability.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW ~195.2) is smaller than sulfonamide analogs (MW ~300–350), suggesting better solubility in organic solvents .
- Purity and Stability : Derivatives like those in achieve >95% purity via HPLC, comparable to the target compound’s synthetic standards .
Biological Activity
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the triazole and pyrimidine rings through cyclization reactions. The compound's structure can be modified to enhance its biological properties.
Antiviral Activity
Recent studies have indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antiviral properties. For instance, a related compound was shown to disrupt RNA-dependent RNA polymerase interactions in influenza virus infections. The mechanism involves inhibiting the PA-PB1 heterodimerization essential for viral replication .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of triazolo[1,5-a]pyrimidines. Preliminary bioassays have demonstrated that derivatives possess herbicidal and fungicidal activities against various pathogens including Rhizoctonia solani and other fungi .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. For example, certain derivatives have been identified as effective α-glucosidase inhibitors (α-GIs), which are crucial in managing diabetes by delaying carbohydrate absorption .
Study 1: Antiviral Efficacy
In a study published in 2020, researchers evaluated the antiviral activity of several triazolo[1,5-a]pyrimidine derivatives against the influenza virus. The compounds were subjected to plaque reduction assays in MDCK cells infected with the A/PR/8/34 strain. Results showed that specific modifications to the triazole ring significantly enhanced antiviral efficacy compared to standard antiviral agents like ribavirin .
Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of triazolo[1,5-a]pyrimidines revealed promising results against fungal strains. Compounds were tested for their minimum inhibitory concentrations (MICs), showing effective inhibition at low concentrations against pathogenic fungi .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key factors include:
- Cyclopropyl Group : Enhances lipophilicity and cellular uptake.
- Methyl Substituent : Modulates binding affinity to target proteins.
- Triazole Ring : Critical for interaction with enzyme active sites.
Q & A
Q. What are the most efficient synthetic routes for 7-cyclopropyl-2-methyl-triazolopyrimidine derivatives, and how can reaction conditions be optimized?
The compound can be synthesized via multicomponent reactions (MCRs) involving cyclopropyl-substituted precursors. A validated protocol involves reacting aminazole derivatives (0.01 mol), cyclopropane-containing carbonyl compounds (e.g., ethyl 3-oxohexanoate, 0.01 mol), and aldehydes in dimethylformamide (DMF) under molten-state conditions for 10–12 minutes . Post-reaction, methanol is added to precipitate the product, followed by recrystallization in ethanol (yield: 62–70%, purity >95%). Catalyst selection is critical: TMDP (trimethylenedipiperidine) in ethanol/water (1:1 v/v) improves regioselectivity but requires handling precautions due to toxicity .
Q. Which spectroscopic techniques are essential for structural characterization, and how can ambiguities in NMR assignments be resolved?
Key techniques include:
- ¹H/¹³C NMR : Assign cyclopropyl protons (δ 1.2–1.5 ppm) and triazole ring protons (δ 8.8–9.1 ppm) . For ambiguous signals, DEPT-135 or HSQC can differentiate CH₂/CH₃ groups in the pyrimidine ring.
- X-ray crystallography : Resolves stereochemical uncertainties (e.g., cyclopropyl ring puckering) with precision (R-factor < 0.05) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 378.2 [M+H]⁺) and fragmentation patterns .
Q. How does catalyst choice (e.g., TMDP vs. piperidine) impact reaction efficiency and safety?
TMDP offers higher catalytic activity in ethanol/water mixtures but poses toxicity risks, requiring fume hood use and waste neutralization protocols . Piperidine, though less toxic, may require longer reaction times (≥2 hours) and is restricted in some regions due to its use in illicit drug synthesis .
Q. What purification strategies ensure high purity (>98%) for biological assays?
- Recrystallization : Use ethanol or methanol (10–20 mL/g crude product) with slow cooling to room temperature .
- Column chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for polar byproducts .
Q. How do substituents (e.g., cyclopropyl vs. aryl groups) influence physicochemical properties?
Cyclopropyl groups enhance metabolic stability by reducing cytochrome P450 oxidation, while aryl substituents (e.g., 4-chlorophenyl) increase logP values by ~0.5 units, improving membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting cannabinoid receptors?
Key modifications include:
Q. What computational methods predict binding modes with enzymes like kinases or CYP450 isoforms?
- Molecular docking (AutoDock Vina) : Use PDB structures (e.g., 5TGZ for CB2) to simulate ligand-receptor interactions. Cyclopropyl groups show π-alkyl interactions with Leu207 and Val261 .
- MD simulations (GROMACS) : Assess stability of hydrogen bonds between triazole N3 and Thr114 over 100 ns trajectories .
Q. How should researchers address contradictions in reported synthetic yields (e.g., 62% vs. 85%)?
Q. What multi-step strategies enable functionalization at the C5/C7 positions for diverse analogs?
Q. Are there safer alternatives to toxic reagents like TMDP for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
